molecular formula CCuF3S B13716309 (Trifluoromethylthio)copper(I)

(Trifluoromethylthio)copper(I)

Cat. No.: B13716309
M. Wt: 164.62 g/mol
InChI Key: BCCLDZVXWYCMMP-UHFFFAOYSA-M
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Description

(Trifluoromethylthio)copper(I) is a compound that has garnered significant interest in the field of organofluorine chemistry. The trifluoromethylthio group (SCF₃) is known for its strong electron-withdrawing properties, which can significantly alter the chemical and physical properties of molecules. This compound is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science due to its ability to introduce the SCF₃ group into organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (Trifluoromethylthio)copper(I) typically involves the reaction of copper(I) salts with trifluoromethylthiolating agents. One common method is the reaction of copper(I) iodide with trifluoromethylthiolating reagents such as trifluoromethylthiolating agents like (phen)CuSCF₃ or (bpy)CuSCF₃ . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure high yields.

Industrial Production Methods

In industrial settings, the production of (Trifluoromethylthio)copper(I) is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(Trifluoromethylthio)copper(I) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (Trifluoromethylthio)copper(I) include diazonium salts, aryl halides, and other electrophilic substrates. The reactions are typically carried out under mild conditions, often in the presence of a base to facilitate the transfer of the SCF₃ group .

Major Products

The major products formed from these reactions are typically trifluoromethylthiolated organic compounds, which have enhanced stability, lipophilicity, and metabolic properties .

Mechanism of Action

The mechanism by which (Trifluoromethylthio)copper(I) exerts its effects involves the transfer of the SCF₃ group to an organic substrate. This process typically involves the formation of a copper(I) complex with the substrate, followed by the transfer of the SCF₃ group through a nucleophilic substitution or radical mechanism . The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Trifluoromethylthio)copper(I) is unique due to the strong electron-withdrawing properties of the SCF₃ group, which can significantly alter the reactivity and properties of the resulting compounds. This makes it particularly valuable in the synthesis of molecules with enhanced stability and bioavailability .

Properties

Molecular Formula

CCuF3S

Molecular Weight

164.62 g/mol

IUPAC Name

copper(1+);trifluoromethanethiolate

InChI

InChI=1S/CHF3S.Cu/c2-1(3,4)5;/h5H;/q;+1/p-1

InChI Key

BCCLDZVXWYCMMP-UHFFFAOYSA-M

Canonical SMILES

C(F)(F)(F)[S-].[Cu+]

Origin of Product

United States

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